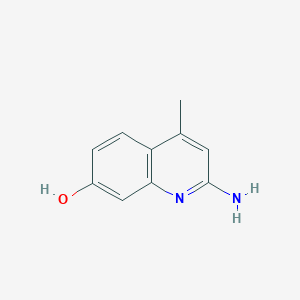

2-Amino-4-methylquinolin-7-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methylquinolin-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-4-10(11)12-9-5-7(13)2-3-8(6)9/h2-5,13H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOLZDOOBHYTHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=C2)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathway Elucidation

Established Synthetic Routes for 2-Amino-4-methylquinolin-7-ol

The synthesis of quinoline (B57606) derivatives can be achieved through various classical methods, many of which involve the reaction of anilines or related precursors with carbonyl compounds or other reagents. Some well-established methods for forming the quinoline scaffold include:

Friedländer Synthesis: This method involves the reaction of a 2-aminobenzaldehyde (B1207257) or a related ketone with a compound containing a reactive α-methylene group, often in the presence of an acid or base catalyst. rsc.orgarabjchem.org

Combes Quinoline Synthesis: This involves the reaction of an aniline (B41778) with a β-diketone in the presence of an acid catalyst like sulfuric acid. arabjchem.org

Conrad-Limpach Synthesis: In this method, an aniline reacts with a β-ketoester, also typically under acidic conditions. rsc.orgarabjchem.org

Doebner-von Miller Reaction: This reaction uses an α,β-unsaturated carbonyl compound reacting with an aniline, often in the presence of an acid. rsc.orgarabjchem.org

Gould-Jacobs Reaction: This pathway involves the reaction of an aniline with ethyl ethoxymethylenemalonate. rsc.orgarabjchem.org

Pfitzinger Reaction: This involves the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. arabjchem.org

A specific method for producing 2-amino-4-hydroxyquinolines involves reacting an isatoic anhydride (B1165640) with malononitrile (B47326) in a basic, reaction-inert solvent. google.com The resulting intermediates, a 2-amino-α,α-dicyanoacetophenone and a 2-amino-3-cyano-4-hydroxyquinoline, are then hydrolyzed and decarboxylated under acidic or basic conditions to yield the final product. google.com While these methods provide general pathways to quinoline structures, the specific synthesis of this compound would require starting materials with the appropriate substitution pattern, such as a 3-aminophenol (B1664112) derivative, to yield the desired 7-hydroxy substituent.

Development of Novel and Sustainable Synthetic Approaches for this compound

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. This includes the use of microwave assistance and the application of green chemistry principles.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. asianpubs.orgresearchgate.netarabjchem.orgresearchgate.netnih.gov This technology has been successfully applied to the synthesis of various quinoline derivatives. asianpubs.orgresearchgate.netarabjchem.orgresearchgate.netscispace.com For instance, the synthesis of 7-hydroxy-4-methylquinolin-2(1H)-one has been achieved through an efficient microwave-assisted method. researchgate.net Another example is the microwave-accelerated, solvent-free synthesis of 4-aminoaryl/alkyl-7-chloroquinolines. researchgate.net These examples highlight the potential for developing a rapid and efficient microwave-assisted protocol for the synthesis of this compound. The reaction of 3-aminophenol with a suitable β-dicarbonyl compound under microwave irradiation could be a viable route.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. rsc.orgwiley.comresearchgate.net Key aspects include the use of environmentally benign solvents, catalysts, and energy-efficient methods.

Green Solvents: The use of greener solvents like polyethylene (B3416737) glycol (PEG) and ionic liquids has been explored for quinoline synthesis. wiley.comresearchgate.net PEG is advantageous due to its low cost, biodegradability, and low toxicity. wiley.com Ionic liquids are also attractive as they can be recycled and reused. researchgate.net

Catalyst-Free and Metal-Free Reactions: Some modern synthetic protocols for quinolines have been developed to proceed without a catalyst or under metal-free conditions, often utilizing oxygen from the air as the oxidant. rsc.org These approaches enhance the environmental friendliness of the synthesis.

Solvent-Free Reactions: Performing reactions without a solvent, often facilitated by microwave irradiation, is a key green chemistry approach that reduces waste and simplifies purification. researchgate.netresearchgate.netresearchgate.net Several analogues of 7-hydroxy-4-methylquinolin-2(1H)-one have been synthesized with high efficiency under solvent-free conditions. researchgate.net

Catalyst Development and Optimization for this compound Production

The choice of catalyst can significantly influence the efficiency and selectivity of a chemical reaction. For quinoline synthesis, both acid and base catalysts are commonly employed. rsc.org

Acid Catalysts: Brønsted acids (like HCl and H₂SO₄) and Lewis acids (like ZnCl₂) are frequently used to facilitate the cyclization steps in quinoline synthesis. rsc.orgnih.gov

Base Catalysts: Bases are also utilized, particularly in reactions like the Pfitzinger synthesis. arabjchem.org

Transition Metal Catalysts: More recently, transition metal catalysts, such as those based on palladium, nickel, and copper, have been employed for the synthesis of quinoline derivatives. nih.gov These catalysts can enable novel reaction pathways and often operate under milder conditions. For example, a palladium acetate (B1210297) catalyst has been used for the oxidative cyclization to form quinolines without the need for an acid or base additive. rsc.org

Nanoparticle Catalysts: The use of nanoparticle catalysts, such as titanium dioxide nanoparticles, has also been reported for the synthesis of quinoline derivatives, offering advantages like high efficiency and reusability. nih.gov

Organocatalysts: L-proline, an amino acid, has been used as an organocatalyst in conjunction with an ionic liquid for the synthesis of quinolines, demonstrating a green and efficient approach. researchgate.net

Optimization of the catalyst system, including the type of catalyst, its loading, and the reaction conditions, is crucial for maximizing the yield and purity of this compound.

Mechanistic Investigations of this compound Formation Reactions

The formation of the quinoline ring in many classical syntheses involves a series of condensation and cyclization reactions. For example, in the Friedländer synthesis, the reaction proceeds through the formation of an enamine or enolate intermediate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoline ring. rsc.org

A specific mechanism for the formation of 2-amino-4-hydroxyquinolines from isatoic anhydrides and malononitrile involves the initial formation of a 2-amino-α,α-dicyanoacetophenone and a 2-amino-3-cyano-4-hydroxyquinoline. google.com The reaction is believed to proceed via nucleophilic attack of the malononitrile anion on the isatoic anhydride, followed by ring opening and subsequent cyclization. google.com The final step involves hydrolysis and decarboxylation to yield the 2-amino-4-hydroxyquinoline. google.com Understanding these mechanistic pathways is essential for optimizing reaction conditions and controlling the regioselectivity of the synthesis, particularly when using substituted anilines like 3-aminophenol to obtain the 7-hydroxy substitution pattern.

Derivatization Strategies and Synthesis of Analogues of this compound

Derivatization of the this compound core structure allows for the exploration of structure-activity relationships and the development of new compounds with potentially enhanced properties. Common derivatization strategies include modifications at the amino and hydroxyl groups, as well as at other positions on the quinoline ring.

N-alkylation and N-acylation: The amino group at the 2-position can be readily alkylated or acylated to introduce various substituents. For example, a series of N-aryl-trimethoxy-quinolin-4-amine derivatives have been synthesized. nih.gov

O-alkylation and O-acylation: The hydroxyl group at the 7-position can be converted to ethers or esters to modify the compound's polarity and hydrogen bonding capabilities.

Substitution at other ring positions: Further functionalization of the quinoline ring can be achieved through electrophilic or nucleophilic substitution reactions. For instance, halogenation can introduce bromo or chloro substituents, which can then serve as handles for further modifications via cross-coupling reactions. nih.gov

Synthesis of styryl derivatives: The methyl group at the 4-position can potentially be condensed with aromatic aldehydes to form styryl derivatives, a strategy that has been used for other quinoline systems. nih.gov

The synthesis of analogues often involves multi-step reaction sequences. For example, the synthesis of 3-(((3,4-Dimethoxyphenethyl)amino)methyl)-7-methylquinolin-2-ol starts with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with formaldehyde (B43269) and a suitable quinoline derivative. A similar multi-step approach could be employed to synthesize a wide range of analogues of this compound.

Scale-Up Considerations for this compound Synthesis in Laboratory Settings

The synthesis of this compound on a laboratory scale involves multi-step pathways that present several challenges when transitioning from milligram to gram or multi-gram quantities. The primary considerations revolve around reaction efficiency, temperature control, reagent handling, and product purification. A plausible and commonly referenced route for structurally similar compounds involves the Conrad-Limpach synthesis to form the quinoline core, followed by functional group manipulations to introduce the C2-amino group.

A proposed synthetic pathway begins with the reaction of m-aminophenol with ethyl acetoacetate. This condensation, characteristic of the Conrad-Limpach reaction, forms the intermediate 7-hydroxy-4-methylquinolin-2(1H)-one. This initial step is often plagued by the need for high temperatures to drive the cyclization, which can lead to the formation of by-products and complicate purification efforts. nih.govwikipedia.org The use of high-boiling point solvents such as diphenyl ether or mineral oil is traditional for this reaction to achieve the necessary high temperatures, often around 250°C. wikipedia.org However, the removal of these solvents on a larger scale can be problematic.

Modern approaches have sought to mitigate these harsh conditions. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes for similar quinoline syntheses. mdpi.orgnih.gov Another strategy involves the use of solid acid catalysts, such as nano-crystalline sulfated-zirconia, which can facilitate the reaction under solvent-free conditions, offering a greener and more easily scalable alternative to strong mineral acids like sulfuric acid. wordpress.com

Key challenges in scaling up the synthesis of this compound in a laboratory setting include:

Thermal Management: The high temperatures required for the initial Conrad-Limpach cyclization can be difficult to manage uniformly in larger reaction vessels, potentially leading to increased side product formation.

Reagent and Solvent Handling: The use of large volumes of high-boiling solvents or corrosive acids requires specialized equipment and careful handling procedures. nih.gov

Purification: The purification of quinoline derivatives can be complex, often relying on column chromatography at the research scale. For larger quantities, developing a robust crystallization procedure is crucial to avoid the time-consuming and solvent-intensive nature of chromatography.

The following tables provide a comparative overview of different synthetic approaches and the associated scale-up considerations.

Table 1: Comparison of Synthetic Methodologies for the Quinoline Core

| Method | Starting Materials | Typical Conditions | Advantages for Scale-Up | Challenges for Scale-Up | References |

| Classical Conrad-Limpach | m-Aminophenol, Ethyl acetoacetate | High temperature (250°C) in high-boiling solvent (e.g., diphenyl ether) | Well-established, direct route to the quinolone core. | Harsh conditions, difficult solvent removal, potential for by-products. | nih.govwikipedia.org |

| Microwave-Assisted Conrad-Limpach | m-Aminophenol, Ethyl acetoacetate, H₂SO₄ | Microwave irradiation (e.g., 130°C, 8 min) | Drastic reduction in reaction time, potentially cleaner reactions. | Specialized equipment needed, scalability can be limited. | mdpi.org |

| Heterogeneous Catalysis | m-Aminophenol, Ethyl acetoacetate | Nano-crystalline sulfated-zirconia, solvent-free, 150°C | Catalyst is recyclable, environmentally friendlier, avoids strong acids. | Catalyst preparation and deactivation can be concerns. | wordpress.com |

Table 2: Strategies for C2-Amination and Scale-Up Implications

| Strategy | Key Intermediates | Typical Conditions | Advantages for Scale-Up | Challenges for Scale-Up | References |

| C2-Amination via N-Oxide | Quinoline N-oxide | Metal-free conditions, various aminating agents (e.g., with Ts₂O or PyBroP activation) | High regioselectivity, often milder conditions than direct amination attempts. | Adds two synthetic steps (oxidation and amination), potential for hazardous reagents. | researchgate.netacs.orgnih.gov |

| Ring Formation with Amino Precursor | Isatoic anhydride derivative, Malononitrile | Basic conditions in a reaction-inert solvent (e.g., DMF) | Builds the desired functionality directly into the ring system. | Requires synthesis of a specific, substituted starting material. | google.com |

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy (FT-IR, FT-Raman) Analysis of 2-Amino-4-methylquinolin-7-ol

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups and vibrational modes of a molecule. For quinoline (B57606) derivatives, these methods are instrumental in identifying characteristic vibrations. researchgate.net

In the analysis of related quinoline structures, specific spectral regions are associated with particular molecular motions. For instance, C-H stretching vibrations in the aromatic rings typically appear in the 3100-3000 cm⁻¹ range. The C=C and C=N stretching vibrations within the quinoline ring are generally observed in the 1630-1500 cm⁻¹ region. scialert.net The amino (-NH₂) group introduces characteristic stretching vibrations, typically seen between 3500 and 3300 cm⁻¹, and bending vibrations around 1650-1580 cm⁻¹. The hydroxyl (-OH) group exhibits a broad stretching band in the 3400-3200 cm⁻¹ region, while its bending vibration often appears around 1440-1395 cm⁻¹. The methyl (-CH₃) group has symmetric and asymmetric stretching vibrations in the 2960-2850 cm⁻¹ range and bending vibrations around 1460 cm⁻¹ and 1380 cm⁻¹. scialert.netdergipark.org.tr

While specific experimental data for this compound is not detailed in the provided results, the analysis of similar quinoline derivatives allows for the prediction of its vibrational spectrum. A characteristic band for the C-Cl stretching in 4,7-dichloroquinoline (B193633) is found around 1090 cm⁻¹, and the azide (B81097) group in 4-azido-7-chloroquinoline has a strong marker band near 1300 cm⁻¹. researchgate.net These examples highlight how substitutions on the quinoline ring lead to distinct and identifiable peaks in the vibrational spectra.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| -OH | Stretching | 3400-3200 (broad) |

| -NH₂ | Asymmetric & Symmetric Stretching | 3500-3300 |

| Aromatic C-H | Stretching | 3100-3000 |

| -CH₃ | Asymmetric & Symmetric Stretching | 2960-2850 |

| C=C, C=N | Ring Stretching | 1630-1500 |

| -NH₂ | Bending (Scissoring) | 1650-1580 |

| -CH₃ | Bending | ~1460, ~1380 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by providing information about the chemical environment of individual atoms. uobasrah.edu.iq

¹H NMR Spectroscopic Studies

The ¹H NMR spectrum of a molecule provides information on the number of different types of protons and their neighboring atoms. For this compound, distinct signals are expected for the protons of the methyl group, the amino group, the hydroxyl group, and the aromatic protons on the quinoline ring system. The chemical shifts of aromatic protons in quinoline derivatives are typically found in the range of 6.5-8.5 ppm. preprints.orgtsijournals.com The methyl group protons would likely appear as a singlet in the upfield region, around 2.2-2.5 ppm. rsc.org The protons of the amino and hydroxyl groups are exchangeable and their chemical shifts can vary depending on the solvent and concentration, often appearing as broad singlets. preprints.org

¹³C NMR Spectroscopic Studies

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. In this compound, separate signals are expected for the methyl carbon, the carbons of the quinoline ring, and the carbon atoms bonded to the amino and hydroxyl groups. Aromatic carbons in quinoline derivatives typically resonate in the range of 110-160 ppm. rsc.orgmdpi.com The carbon of the methyl group would be expected in the upfield region, around 18-25 ppm. rsc.org The carbons attached to the electron-donating amino and hydroxyl groups would experience a shielding effect, shifting their signals to a lower ppm value compared to unsubstituted carbons.

Table 2: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₃ | ~2.2-2.5 (s) | ~18-25 |

| Aromatic-H | ~6.5-8.5 (m) | ~110-160 |

| -NH₂ | Variable (br s) | C-NH₂: Shielded |

Mass Spectrometry (MS and HRMS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis of this compound and its Derivatives

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. rsc.org

For this compound (C₁₀H₁₀N₂O), the expected exact mass is 174.0793 g/mol . HRMS analysis would confirm this molecular formula by providing a measured mass with high precision. biosynth.com The fragmentation of quinoline derivatives in mass spectrometry often involves the loss of small, stable molecules or radicals. For this compound, potential fragmentation pathways could include the loss of a methyl radical (CH₃•), carbon monoxide (CO) from the hydroxyl group, or hydrogen cyanide (HCN) involving the amino group and the quinoline nitrogen. The analysis of these fragmentation patterns can provide valuable structural information.

Electronic Absorption (UV-Vis) and Photophysical Properties of this compound in Various Environments

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption and emission properties of quinoline derivatives are often sensitive to their environment, a phenomenon known as solvatochromism. researchgate.netnih.gov This sensitivity makes them interesting for applications such as fluorescent probes. researchgate.net

The UV-Vis absorption spectrum of this compound is expected to show characteristic bands corresponding to π-π* transitions within the aromatic quinoline system. The presence of the electron-donating amino and hydroxyl groups is likely to cause a red-shift (bathochromic shift) in the absorption maxima compared to the unsubstituted quinoline. mdpi.com

The photophysical properties, including fluorescence emission and quantum yield, are also influenced by the solvent environment. researchgate.net In different solvents, the position of the emission maximum can shift, providing information about the polarity of the solvent and the nature of the excited state of the molecule. rsc.org The study of these properties in various environments is crucial for understanding the potential applications of this compound in materials science and as a chemical sensor. scilit.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4,7-dichloroquinoline |

of this compound

The quinoline scaffold is a prominent heterocyclic structure found in numerous natural and synthetic compounds, exhibiting a wide array of biological and photophysical properties. Within this class of molecules, this compound is a compound of particular interest due to the presence of both electron-donating (amino and hydroxyl) and aromatic ring systems, which are known to impart significant fluorescence and unique solid-state characteristics. This article delves into the advanced spectroscopic and structural characterization of this compound, focusing on its fluorescence and luminescence, solvatochromic behavior, and solid-state structure through X-ray crystallography.

Quinoline derivatives are well-regarded for their fluorescent properties, which are highly sensitive to their molecular structure and environment. The fluorescence of these compounds typically arises from π-π* transitions within the aromatic system. For this compound, the presence of an amino group at the 2-position and a hydroxyl group at the 7-position is expected to significantly influence its emission characteristics. Generally, electron-donating groups like amino and hydroxyl moieties enhance the fluorescence quantum yield of aromatic compounds.

The fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process, is a critical parameter in characterizing luminescent molecules. uci.edu It is defined as the ratio of photons emitted to photons absorbed. uci.edu For many quinoline derivatives, the quantum yield is dependent on factors such as the nature and position of substituents, solvent polarity, and the potential for excited-state intramolecular proton transfer (ESPT). scispace.commdpi.com In the case of 8-hydroxyquinoline (B1678124), weak fluorescence is often attributed to ESPT, a phenomenon that can be mitigated by derivatizing the hydroxyl group. mdpi.com

The luminescence of substituted aminoquinolines is a subject of ongoing research, with studies showing that the emission properties can be tuned by altering the substituents on the quinoline ring. scispace.comfrontiersin.org For example, the introduction of a trifluoromethyl group in certain 7-aminoquinolines leads to strong intramolecular charge-transfer (ICT) fluorescence with large Stokes shifts. nih.gov

Table 1: Representative Fluorescence Data of Related Quinoline Derivatives

| Compound | Excitation (nm) | Emission (nm) | Quantum Yield (ΦF) | Solvent |

|---|---|---|---|---|

| 2-(((Pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol vulcanchem.com | 360 | 480 | 0.42 | Methanol |

| Dimeric Indium Quinolinates (with methyl substituents) mdpi.com | N/A | N/A | 0.178 | THF |

| Quinine Sulfate (Standard) bjraylight.com | 350 | 450 | 0.52 | 1 N H₂SO₄ |

This table presents data from related compounds to infer the potential properties of this compound.

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the molecule. researchgate.net For compounds like this compound, which possess both hydrogen bond donor (hydroxyl and amino groups) and acceptor (quinoline nitrogen) sites, as well as a significant dipole moment, pronounced solvatochromic shifts are expected.

The photophysical behavior of quinoline derivatives is known to be sensitive to the solvent environment. researchgate.netbookpi.org Generally, in polar solvents, a bathochromic (red) shift is observed in the emission spectrum, which is indicative of a more polar excited state compared to the ground state. iucr.org This shift is often a result of intramolecular charge transfer (ICT) upon photoexcitation, where the electron density is redistributed within the molecule. nih.goviucr.org The stabilization of the more polar excited state by polar solvent molecules lowers its energy level, resulting in a lower energy (longer wavelength) emission.

The effect of the solvent on the spectral shifts can be analyzed using various solvent polarity scales, such as the Kamlet-Taft parameters, which dissect the solvent's properties into hydrogen bond acidity (α), hydrogen bond basicity (β), and dipolarity/polarizability (π*). researchgate.netgoums.ac.ir This analysis allows for a quantitative understanding of the specific solute-solvent interactions.

A study on a hydroxyquinoline derivative, 1-(((4-bromophenyl) amino) (4-methoxyphenyl) methyl)-6-hydroxyquinoline-2 (1H)-one (4BMHQ), showed that while the absorption peak was not significantly affected by solvent polarity, the fluorescence peak exhibited a redshift of 16 nm as the solvent polarity increased. researchgate.netbookpi.org This suggests that the dipole moment of the molecule is greater in the excited state than in the ground state. researchgate.netbookpi.org

Table 2: Representative Solvatochromic Data for a Hydroxyquinoline Derivative (4BMHQ) researchgate.net

| Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| Dioxane | 338 | 412 | 5313 |

| Chloroform | 338 | 414 | 5451 |

| Ethyl Acetate (B1210297) | 337 | 416 | 5723 |

| Dichloromethane | 338 | 419 | 5824 |

| Acetonitrile | 337 | 422 | 6140 |

| Dimethylformamide | 338 | 428 | 6475 |

This table showcases typical solvatochromic shifts observed in a related hydroxyquinoline derivative, illustrating the expected behavior for this compound.

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. mdpi.com For this compound, single-crystal X-ray diffraction would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a common strategy to modify the physicochemical properties of a compound. nih.gov Given the hydrogen bond donor and acceptor sites in this compound, it is a prime candidate for forming co-crystals with various co-formers, such as carboxylic acids. nih.govresearchgate.net X-ray crystallography of such co-crystals would elucidate the specific hydrogen-bonding motifs and other non-covalent interactions between the constituent molecules. researchgate.net

In the crystal structure of 7,7′-[(pyridin-2-yl)methylene]bis(5-chloroquinolin-8-ol), a related dimeric 8-quinolinol derivative, the molecules are associated into inversion dimers through intermolecular O—H⋯N and O—H⋯O hydrogen bonds. iucr.org The dimers are further linked by C—H⋯π interactions, forming a two-dimensional network. iucr.org Similar interactions would be expected to play a crucial role in the crystal lattice of this compound and its co-crystals.

Table 3: Representative Crystallographic Data for a Related Quinoline Derivative iucr.org

| Parameter | Value |

|---|---|

| Compound | 7,7′-[(pyridin-2-yl)methylene]bis(5-chloroquinolin-8-ol) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

This table provides an example of the type of information obtained from X-ray crystallography of a related quinoline compound.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry of 2-Amino-4-methylquinolin-7-ol

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org It is widely employed to determine the optimized molecular geometry and electronic properties of molecules. For this compound, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can predict key structural parameters. nih.govresearchgate.net These calculations yield information on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule in its ground state.

The introduction of amino, methyl, and hydroxyl substituents to the quinoline (B57606) core influences the charge distribution and geometry of the ring system. researchgate.net DFT calculations can precisely quantify these effects, which are crucial for understanding the molecule's reactivity and interactions.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond | Predicted Value (Å or °) |

|---|---|---|

| Bond Length | C2-N (Amino) | 1.37 |

| Bond Length | C4-C (Methyl) | 1.51 |

| Bond Length | C7-O (Hydroxyl) | 1.36 |

| Bond Angle | C3-C2-N | 121.5 |

| Bond Angle | C3-C4-C (Methyl) | 122.0 |

| Bond Angle | C6-C7-O | 119.8 |

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. scirp.org The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical hardness, and the energy of electronic transitions. dergipark.org.tr

For this compound, the electron-donating amino and hydroxyl groups are expected to raise the HOMO energy level, while the quinoline ring acts as an electron acceptor system. A smaller HOMO-LUMO gap suggests higher chemical reactivity and susceptibility to electronic excitation. scirp.org These parameters are crucial for predicting how the molecule might interact with other species and for understanding its UV-Vis absorption properties. materialsciencejournal.org

Table 2: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.60 |

| Ionization Potential (I ≈ -EHOMO) | 5.85 |

| Electron Affinity (A ≈ -ELUMO) | 1.25 |

DFT calculations are a reliable tool for predicting spectroscopic parameters, which aids in the structural confirmation of synthesized compounds. Theoretical calculations of vibrational frequencies can be correlated with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. nih.gov Calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical level. nih.gov For this compound, characteristic vibrational modes for N-H stretching (amino group), O-H stretching (hydroxyl group), C-H stretching (methyl and aromatic groups), and quinoline ring vibrations can be predicted and assigned. nih.govbiointerfaceresearch.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO). ijcce.ac.irmdpi.com These theoretical predictions are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure. researchgate.net

Table 3: Predicted Vibrational and NMR Parameters for this compound (Illustrative)

| Spectroscopy | Assignment | Predicted Value |

|---|---|---|

| FT-IR | O-H Stretch | ~3500 cm⁻¹ |

| FT-IR | N-H Stretch (asymmetric) | ~3450 cm⁻¹ |

| FT-IR | N-H Stretch (symmetric) | ~3350 cm⁻¹ |

| FT-IR | C=N / C=C Ring Stretch | ~1620-1500 cm⁻¹ |

| ¹H NMR | -OH Proton | ~9.5 ppm |

| ¹H NMR | -NH₂ Protons | ~5.5 ppm |

| ¹H NMR | -CH₃ Protons | ~2.6 ppm |

| ¹³C NMR | C7-OH Carbon | ~155 ppm |

| ¹³C NMR | C2-NH₂ Carbon | ~158 ppm |

Molecular Dynamics (MD) Simulations of this compound and its Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility of this compound and its interactions with its environment, such as water molecules or a lipid bilayer. semanticscholar.org By analyzing the trajectory of the molecule, properties like the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (RoG) can be calculated. nih.gov These metrics help assess the stability of the molecule or a ligand-protein complex. nih.gov For this compound, MD simulations could reveal its behavior in aqueous solution, its ability to cross cell membranes, and the stability of its binding to a potential biological target.

Molecular Docking Studies with Potential Biological Targets (e.g., Enzymes, Receptors, DNA)

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (ligand) when bound to a second (receptor), such as a protein or DNA. semanticscholar.org The quinoline scaffold is present in many compounds with biological activity, often as inhibitors of enzymes like kinases. researchgate.netnih.gov Molecular docking studies could be performed to screen this compound against various potential biological targets. nih.gov These studies predict the binding energy, which indicates the affinity of the compound for the target, and identify key interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. mdpi.com Such in silico analyses are crucial for prioritizing compounds for further biological testing. mdpi.com

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value/Description |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bonds | Amino group (donor) with backbone C=O of GLU85; Hydroxyl group (donor) with side chain of ASP145 |

| Hydrophobic Interactions | Quinoline ring with VAL35, LEU132; Methyl group with ILE83 |

| Interacting Residues | GLU85, ASP145, VAL35, LEU132, ILE83 |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling for this compound Analogues (Computational)

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are essential tools in medicinal chemistry for designing and optimizing new drug candidates. nih.gov These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of analogues of this compound, a QSAR model could be developed by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic, and topological). pensoft.net Machine learning or statistical methods are then used to create a predictive model that can estimate the activity of new, unsynthesized analogues. nih.govresearchgate.net This computational approach accelerates the drug discovery process by guiding the synthesis of compounds with potentially improved potency. pensoft.net

Investigation of Reaction Mechanisms and Transition States via Computational Methods

Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. smu.edu These studies involve locating the transition state (TS) on the potential energy surface that connects reactants and products. researchgate.net The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. By performing Intrinsic Reaction Coordinate (IRC) calculations, the entire reaction pathway can be mapped out. researchgate.netmdpi.com For this compound, these methods could be used to investigate its synthesis mechanism or potential metabolic pathways, providing a detailed, step-by-step understanding of bond-breaking and bond-forming processes. pku.edu.cn This knowledge is fundamental for optimizing reaction conditions and predicting potential metabolites.

Biological and Biomedical Research Potentials in Vitro and Pre Clinical

Investigation of the Antimicrobial Potential of 2-Amino-4-methylquinolin-7-ol and its Structural Analogues (In Vitro)

Structural analogues of this compound, particularly those belonging to the broader quinoline (B57606) and quinolone classes, have been a subject of extensive antimicrobial research. These investigations have demonstrated a wide spectrum of activity against both bacterial and fungal pathogens, highlighting their potential as lead compounds for new antimicrobial agents.

Quinolone derivatives, which are structurally related to the core quinoline structure, have shown potent bactericidal effects. Their activity spans both Gram-positive and Gram-negative bacteria, although efficacy can vary based on the specific bacterial species and the chemical substitutions on the quinolone ring.

Flavonoids, another class of compounds sometimes featuring heterocyclic rings, have also been studied for their antibacterial properties. Their effectiveness is often linked to their lipophilicity, which influences their ability to interact with bacterial cell membranes. Studies suggest that for some flavonoids, the antibacterial activity against Gram-negative bacteria is stronger when their lipophilicity (LogP value) is below approximately 3.0, while the reverse is true for LogP values above 3.6. nih.gov This indicates that different mechanisms may be at play against the two types of bacterial cell envelopes. While many flavonoids show weak inhibitory activity against Gram-negative bacteria like E. coli, they can exhibit a wide range of activities against Gram-positive bacteria such as S. aureus. nih.gov For instance, certain chalcones, which share structural similarities with some bioactive heterocyclic compounds, have demonstrated promising activity against various enteric Gram-negative bacteria, including Proteus vulgaris, Shigella flexneri, and Salmonella typhi, with Minimum Inhibitory Concentrations (MICs) ranging from 4.88 to 78.12 μg/mL. nih.gov

Table 1: Antibacterial Activity of Selected Quinolone Analogs

| Compound | Bacterial Strain | Activity (IC50 or MIC) |

|---|---|---|

| Sitafloxacin | Enterococcus faecalis (DNA Gyrase) | IC50: 1.38 µg/ml nih.gov |

| Gatifloxacin | Enterococcus faecalis (DNA Gyrase) | IC50: 5.60 µg/ml nih.gov |

| Tosufloxacin | Enterococcus faecalis (DNA Gyrase) | IC50: 11.6 µg/ml nih.gov |

| Ciprofloxacin | Enterococcus faecalis (DNA Gyrase) | IC50: 27.8 µg/ml nih.gov |

This table is interactive. Click on the headers to sort the data.

The investigation into quinoline-related structures extends to their potential as antifungal agents. Candida albicans, an opportunistic fungal pathogen, is a common target in these studies due to its clinical relevance and increasing resistance to conventional antifungal drugs. nih.gov

Research on novel β-amino acids has led to the synthesis of compounds with in vitro antifungal activity against Candida albicans. nih.gov Combination therapy is also being explored; for example, studies have shown that combining certain compounds with fluconazole can produce a synergistic antifungal effect against drug-resistant C. albicans. nih.gov Other research has focused on the anti-Candida activity of natural compounds, with some exhibiting low Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values, as well as antibiofilm properties. mdpi.com The synergistic interaction between different pathogens, such as Candida albicans and Streptococcus mutans, in biofilms is a significant challenge, prompting research into compounds that can disrupt these polymicrobial communities. mdpi.com

A primary mechanism of antibacterial action for the quinolone class of antibiotics is the inhibition of essential bacterial enzymes, specifically DNA gyrase (also known as topoisomerase II) and topoisomerase IV. nih.govyoutube.com These enzymes are crucial for bacterial DNA replication, transcription, and repair. patsnap.com

DNA gyrase introduces negative supercoils into DNA, a process necessary to relieve the topological stress that occurs during the unwinding of the DNA double helix for replication. youtube.compatsnap.com Quinolones bind to the complex formed by DNA gyrase and DNA, stabilizing it. patsnap.com This action prevents the re-ligation of cleaved DNA strands, leading to double-stranded breaks in the bacterial chromosome, which ultimately halts DNA replication and triggers cell death. youtube.compatsnap.com For many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones, while topoisomerase IV, which is responsible for separating newly replicated chromosomes, is often the main target in Gram-positive bacteria. youtube.com The differential sensitivity of these enzymes to various quinolones can determine the primary target in a specific bacterium. nih.gov

Antineoplastic and Cytotoxic Activity Studies of this compound on Cancer Cell Lines (In Vitro)

Derivatives based on the quinoline and quinazoline scaffolds have demonstrated significant potential as anticancer agents. In vitro studies using various human cancer cell lines have shown that these compounds can inhibit cell proliferation, induce cell cycle arrest, and trigger programmed cell death through multiple mechanisms.

A key strategy in cancer therapy is to induce apoptosis (programmed cell death) in malignant cells. Numerous studies have shown that quinoline and its analogues can trigger this process. For example, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been shown to induce the disruption of the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis, in HuT78 lymphoma cells. mdpi.com Similarly, derivatives of 2-amino-5-benzylthiazole, another heterocyclic pharmacophore, induce apoptosis in human leukemia cells by causing DNA fragmentation and activating key apoptotic proteins like PARP1 and caspase 3. ukrbiochemjournal.org

In addition to apoptosis, inducing cell cycle arrest is another mechanism by which these compounds exert their cytotoxic effects. By halting the cell cycle at specific checkpoints, these agents can prevent cancer cells from dividing and proliferating. A synthesized quinolin-4-one derivative, CHM-1, was found to promote G2/M arrest in colorectal adenocarcinoma cells. nih.gov Likewise, certain 2-aminoquinazoline inhibitors of cyclin-dependent kinases can cause cell cycle arrest. nih.govresearchgate.net Studies on other compounds have also shown the ability to induce cell cycle arrest at the G2/M phase in oral cancer cells and the sub-G1 phase (indicative of apoptosis) in MCF-7 breast cancer cells. nih.govmdpi.com The induction of cell cycle arrest is often a precursor to apoptosis. mdpi.com

Table 2: Cytotoxic and Cell Cycle Effects of Selected Heterocyclic Compounds on Cancer Cell Lines

| Compound Class/Derivative | Cancer Cell Line | Effect | Finding |

|---|---|---|---|

| 7-chloro-4-aminoquinoline hybrid (12d) | Leukemia/Lymphoma | Cytotoxicity | GI50: 0.4 to 8 µM mdpi.com |

| Quinolin-4-one derivative (CHM-1) | CT-26 Colorectal Adenocarcinoma | Cytotoxicity | IC50: ~742.36 nM nih.gov |

| Quinolin-4-one derivative (CHM-1) | CT-26 Colorectal Adenocarcinoma | Cell Cycle Arrest | G2/M Phase Arrest nih.gov |

| Luteolin-7-O-glucoside | FaDu, HSC-3, CA9-22 Oral Cancer | Cytotoxicity | Significant viability reduction at 20 & 40 µM nih.gov |

This table is interactive. Click on the headers to sort the data.

The uncontrolled proliferation of cancer cells is often driven by the dysregulation of signaling pathways, which are controlled by enzymes such as protein kinases and topoisomerases. These enzymes have become critical targets for anticancer drug development.

Protein Kinases: Protein kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of many cancers. Consequently, kinase inhibitors are a major class of targeted cancer therapies. Structural analogues of this compound have been investigated for this purpose. For instance, a series of novel 2-amino-4-methylquinazoline derivatives were discovered to be highly potent inhibitors of phosphatidylinositol 3-kinase (PI3K), a key enzyme in a signaling pathway frequently altered in cancer. nih.gov Other studies on 4-aminoquinoline derivatives have explored their potential as inhibitors of receptor-interacting protein kinase 2 (RIPK2), which is involved in inflammatory responses and has been implicated in different cancer types. researchgate.net Furthermore, 2-aminoquinazolines have been shown to selectively inhibit cyclin-dependent kinase 4 (Cdk4), an enzyme that plays a vital role in cell cycle progression. nih.govresearchgate.net

Topoisomerases: DNA topoisomerases are enzymes that manage the topology of DNA and are essential for DNA replication and transcription. researchgate.net Because cancer cells divide rapidly, they are particularly dependent on these enzymes, making topoisomerases an effective target for chemotherapy. researchgate.net Topoisomerase inhibitors function by stabilizing the transient complex between the enzyme and DNA, which leads to DNA strand breaks and ultimately, cell death. abmole.com Many clinically active anticancer drugs, such as etoposide and doxorubicin, target topoisomerase II. researchgate.net The quinolone class of compounds, known for their antibacterial effects via inhibition of bacterial topoisomerases, has provided a structural basis for the development of anticancer agents that target human topoisomerases.

Selective Cytotoxicity Profiles

While direct studies on the cytotoxicity of this compound are not extensively detailed in the available literature, research on its structural isomer, 7-amino-4-methylquinolin-2(1H)-one, provides significant insight into the potential selective anticancer activity of this class of compounds. A series of sixteen novel derivatives of 7-amino-4-methylquinolin-2(1H)-one were synthesized and evaluated for their anticancer properties through cell viability and wound healing assays. icm.edu.plresearchgate.net

The in vitro testing of these compounds revealed a selective cytotoxic profile, with activity varying significantly across different cancer cell lines. icm.edu.plresearchgate.net For instance, human leukemia cells and human cervix cancer (HeLa) cells were sensitive to some of the derivatives, whereas mouse melanoma cells (B16F10) were found to be resistant. icm.edu.pl In studies on HeLa cells, seven of the synthesized compounds demonstrated a significant reduction in cell viability, although it did not exceed a 50% reduction. icm.edu.pl This selectivity suggests that the cytotoxic mechanism of these compounds is specific to certain tumor cell types. icm.edu.plresearchgate.net

Further investigation into the effect of these compounds on cell migration in HeLa cells showed that three of the derivatives were capable of inhibiting the process, a key factor in cancer metastasis. icm.edu.pl The selective action against cancerous cells, as opposed to non-cancerous lines, underscores the therapeutic potential of this quinoline scaffold. icm.edu.plresearchgate.net

| Cancer Cell Line | Observed Sensitivity to 7-amino-4-methylquinolin-2(1H)-one Derivatives | Reference |

|---|---|---|

| Human Cervix Cancer (HeLa) | Sensitive | icm.edu.pl |

| Human Leukemia Cells | Sensitive | icm.edu.pl |

| Mouse Melanoma (B16F10) | Resistant | icm.edu.pl |

Enzyme Inhibition and Receptor Binding Studies (In Vitro)

The quinoline and quinolinol scaffolds are known to interact with a variety of enzymes and cellular receptors. While specific enzyme inhibition or receptor binding studies for this compound are limited, the activities of related compounds suggest potential targets.

Quinoline-based compounds have been identified as inhibitors of enzymes that interact with DNA. For example, certain quinoline analogs can inhibit human DNA methyltransferase 1 (DNMT1) and other DNA-interacting enzymes, such as polymerases, by intercalating into the DNA minor groove. nih.gov This mechanism disrupts the enzyme's catalytic action and can induce a DNA damage response in cancer cells. nih.gov

Furthermore, the broader class of quinolinols has been found to act as activators of TEAD (TEA domain) family transcription factors. acs.org These compounds were shown to bind directly to TEAD proteins, which are crucial partners for the transcriptional coactivators YAP and TAZ, thereby activating TEAD-dependent transcription. acs.org This interaction highlights a potential mechanism for modulating gene expression in contexts such as regenerative medicine. acs.org Structurally similar heterocyclic compounds, such as 2-amino-4-methylquinazoline derivatives, have been successfully developed as potent inhibitors of enzymes like phosphatidylinositol 3-kinase (PI3K), a key target in cancer therapy. nih.gov These examples suggest that this compound could be a candidate for screening against various kinases, transcription factors, and DNA-modifying enzymes.

Exploration of this compound as a Fluorescent Probe or Sensor in Cellular Systems

Quinoline-based scaffolds are widely recognized for their inherent fluorescence properties, making them attractive candidates for the development of molecular probes and chemosensors for bio-imaging applications. crimsonpublishers.comcrimsonpublishers.com These compounds are valued for their utility in cellular staining, tracking biomolecules, and detecting specific analytes within cellular environments. crimsonpublishers.com The fluorescence in these molecules often arises from processes like Intramolecular Charge Transfer (ICT), and they can be designed to have favorable properties such as large Stokes shifts, deep tissue penetration, and low phototoxicity. crimsonpublishers.com

Derivatives of quinoline have been successfully designed as fluorescent probes for various biological applications. acs.org For instance, 8-aminoquinoline derivatives are commonly employed as fluorogenic chelators for detecting metal ions like Zn2+ in biological samples. nih.gov The nitrogen atom in the quinoline ring facilitates good metal coordination, leading to the formation of highly fluorescent complexes from an initially low-fluorescence compound. nih.gov Similarly, other quinoline derivatives have been developed as multiphoton fluorescent probes for selectively imaging lipid droplets in living cells. crimsonpublishers.com

Given the structural features of this compound, which include the quinoline aromatic system and amino and hydroxyl functional groups that can modulate electronic properties, it possesses a strong potential for use as a fluorescent probe. These functional groups could allow for ratiometric sensing or specific targeting within cellular compartments, although specific studies to characterize its photophysical properties and application in cellular systems have yet to be reported.

Investigation of Mechanisms of Cellular Interaction and Pathway Modulation (e.g., ROS Generation, Antioxidant Activity in biological systems)

The quinoline scaffold can participate in critical cellular pathways involving oxidative stress, either by generating reactive oxygen species (ROS) or by acting as an antioxidant. The specific activity often depends on the substitution pattern and the cellular context.

Antioxidant Activity: Several studies on amino-quinoline derivatives have demonstrated their potential to mitigate oxidative stress. For example, metal complexes of 8-aminoquinoline have shown neuroprotective effects by preventing oxidative stress-induced neuronal cell death. acs.org These complexes were found to reduce intracellular ROS production and ameliorate mitochondrial dysfunction in human neuroblastoma cells. acs.org Similarly, derivatives of 6-aminoquinoline-7-hydroxylic acid have been synthesized and shown to possess significant antioxidant capabilities, evaluated through their ability to scavenge free radicals like DPPH and nitric oxide. samipubco.com The presence of a hydroxyl group on the quinoline ring, as seen in this compound, is a common feature of many phenolic antioxidants that confer radical-scavenging properties. nih.gov

ROS Generation: Conversely, quinone and quinone-like structures, including certain quinolinols, are capable of redox cycling and can lead to the generation of ROS. researchgate.netnih.gov This pro-oxidant activity can be harnessed for therapeutic effect, particularly in cancer therapy, where elevated ROS levels can induce apoptosis in malignant cells. nih.gov The generation of ROS by naphthoquinones, a related class of compounds, is a known mechanism of their antibacterial and anticancer action, targeting cellular components like lipids, proteins, and DNA. researchgate.net Therefore, this compound could potentially modulate cellular redox homeostasis, and its specific role as either an antioxidant or a pro-oxidant would require detailed investigation in relevant biological systems.

Pre-Clinical Animal Model Studies for Specific Therapeutic Areas (e.g., Neuroprotection)

While in vitro studies provide a foundational understanding of a compound's biological activity, pre-clinical animal models are essential for evaluating its therapeutic potential in a complex living system. For neuroprotection, various animal models are used to simulate diseases like Parkinson's or Alzheimer's to test the efficacy of new agents. nih.gov

Based on available research, there are no specific preclinical animal model studies reported for this compound for neuroprotection or other therapeutic areas. However, the demonstrated in vitro neuroprotective effects of related 8-aminoquinoline-based metal complexes against oxidative damage in human neuron cell lines provide a strong rationale for future in vivo investigations. acs.org These related compounds were shown to effectively inhibit ROS production and recover memory deficits in an Aβ-injected mouse model, suggesting that the aminoquinoline scaffold is a promising starting point for the development of neuroprotective agents that could be tested in preclinical animal models. acs.org

Coordination Chemistry and Material Science Applications

Synthesis and Characterization of Metal Complexes of 2-Amino-4-methylquinolin-7-ol

The synthesis of metal complexes using quinoline-based ligands is a well-established area of research. Typically, these syntheses involve the reaction of a metal salt with the ligand in a suitable solvent, often under reflux conditions. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

For metal complexes of this compound, synthesis would likely proceed by reacting the deprotonated ligand with various metal ions. Characterization would then be carried out using methods such as Fourier-Transform Infrared (FTIR) spectroscopy to identify the coordination sites, Nuclear Magnetic Resonance (NMR) to elucidate the structure in solution, and UV-Visible spectroscopy to study the electronic transitions. Elemental analysis and mass spectrometry would be employed to confirm the stoichiometry of the complexes.

Ligand Properties and Coordination Modes of this compound

The this compound molecule possesses multiple potential coordination sites: the nitrogen atom of the quinoline (B57606) ring, the amino group at the 2-position, and the hydroxyl group at the 7-position. This allows for various coordination modes, including monodentate, bidentate, and potentially bridging modes, leading to the formation of diverse metal complex structures. The specific coordination mode adopted would depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands. For instance, many amino acid and Schiff base ligands are known to act as bidentate or tridentate ligands, forming stable chelate rings with metal ions. wikipedia.orgjetir.org

Photoluminescence and Optical Sensing Applications of this compound and its Complexes

Quinoline derivatives and their metal complexes are well-known for their photoluminescent properties. researchgate.net The coordination of the quinoline ligand to a metal ion can significantly influence its fluorescence emission, leading to changes in intensity, wavelength, and quantum yield. This phenomenon, known as chelation-enhanced fluorescence (CHEF), forms the basis for many optical sensing applications. The photoluminescent properties of this compound and its complexes would be investigated using fluorescence spectroscopy, which would provide insights into their potential as luminescent materials.

Development of this compound-based Chemo-sensors for Metal Ions

The ability of this compound to selectively bind with specific metal ions, coupled with a corresponding change in its optical properties, makes it a promising candidate for the development of chemo-sensors. mdpi.comnih.govmdpi.com An effective chemo-sensor would exhibit a noticeable and selective colorimetric or fluorometric response upon interaction with a target metal ion. The development process would involve synthesizing the ligand and its complexes and then screening their response to a variety of metal ions to determine selectivity and sensitivity.

Table 1: Potential Metal Ion Sensing Capabilities of this compound-based Chemo-sensors

| Target Metal Ion | Potential Sensing Mechanism | Expected Observable Change |

| Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | Chelation-induced fluorescence quenching or enhancement | Decrease or increase in fluorescence intensity |

| Transition Metal Ions (e.g., Cu²⁺, Fe³⁺) | Formation of colored complexes | Change in the color of the solution |

| Alkali/Alkaline Earth Metal Ions | Limited interaction expected | Minimal to no change in optical properties |

This table is a hypothetical representation based on the general behavior of quinoline-based chemo-sensors and requires experimental validation for this compound.

Investigation of this compound in Organic Light Emitting Diodes (OLEDs) and Related Optoelectronic Materials

Metal complexes of quinoline derivatives, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are widely used as emissive and electron-transporting materials in Organic Light Emitting Diodes (OLEDs). researchgate.net The investigation of this compound and its metal complexes for OLED applications would involve fabricating and characterizing OLED devices where these compounds are used in the emissive layer. Key performance parameters such as brightness, efficiency, and color purity of the emitted light would be evaluated to assess their potential in optoelectronic applications.

Future Research Directions and Interdisciplinary Prospects

Exploration of Unconventional Synthetic Methodologies for 2-Amino-4-methylquinolin-7-ol

Traditional synthetic routes for quinoline (B57606) derivatives, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions and may offer limited regioselectivity. acs.org Future research is geared towards developing more efficient, sustainable, and versatile synthetic strategies for this compound.

Photocatalysis: Visible-light-mediated photocatalysis presents a green and efficient alternative to conventional synthesis. rsc.org This method allows for reactions to occur under mild, oxidant-free conditions, often with high yields and atom economy. rsc.orgacs.org For instance, photocatalytic approaches have been successfully used to synthesize quinolin-2(1H)-ones from quinoline-N-oxides and other quinoline derivatives from N-alkyl anilines. rsc.orgacs.org Future studies could adapt these photocatalytic methods, potentially using semiconductor nanoparticles, to construct the this compound scaffold, reducing by-product formation and energy consumption. dechema.de Iron-photocatalyzed reactions also offer a pathway for functionalizing the quinoline ring under mild conditions. mdpi.com

Flow Chemistry: Continuous flow synthesis is emerging as a powerful technology for producing quinoline derivatives. researchgate.netresearchgate.net This technique offers advantages such as enhanced heat transfer, reduced reaction times, improved safety when handling toxic reagents, and scalability. acs.orgresearchgate.net Flow chemistry has been applied to classic quinoline syntheses like the Doebner-von Miller reaction and has also been used in photochemical processes to produce quinolines at a rate of over 1 gram per hour. researchgate.netresearchgate.net Applying this technology to the synthesis of this compound could lead to a more controlled, efficient, and scalable production process.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of quinoline derivatives. nih.govnih.gov This method can rapidly produce 2-vinylquinolines and various quinoline-based hybrids in minutes, often with higher yields compared to conventional heating. nih.govnih.govacs.org Exploring microwave-assisted protocols for the key cyclization and functionalization steps in the synthesis of this compound could drastically reduce synthesis time and improve efficiency. nih.gov

Nanocatalysis: The use of nanocatalysts, particularly magnetic nanoparticles, offers an environmentally friendly and highly efficient approach to quinoline synthesis. nih.govacs.orgresearchgate.net These catalysts provide high surface reactivity and can be easily separated and recycled, aligning with the principles of green chemistry. researchgate.net Copper-based and other metallic nanocatalysts have been successfully employed in Friedländer-type reactions to produce various quinoline derivatives in good yields. nih.gov Research into novel nanocatalysts for the specific synthesis of this compound could lead to more sustainable and cost-effective manufacturing processes.

| Methodology | Key Advantages | Potential Application for this compound | References |

|---|---|---|---|

| Photocatalysis | Mild reaction conditions, high atom economy, use of visible light, green alternative. | Environmentally friendly synthesis via cyclization or C-H functionalization. | rsc.orgacs.orgdechema.de |

| Flow Chemistry | Scalability, improved safety, rapid optimization, efficient heat transfer. | Continuous and scalable production for industrial applications. | acs.orgresearchgate.netresearchgate.net |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, often higher yields, rapid protocol development. | High-throughput synthesis for library generation and rapid analogue production. | nih.govnih.govacs.org |

| Nanocatalysis | High efficiency, catalyst recyclability, environmentally friendly, high surface reactivity. | Sustainable synthesis using recoverable and reusable catalysts. | nih.govacs.orgresearchgate.net |

Advanced Computational Approaches for Structure-Property-Function Prediction of this compound

Computational chemistry provides powerful tools to predict the behavior of molecules, guiding experimental work and accelerating the discovery process. For this compound, these methods can offer deep insights into its electronic structure, stability, and potential biological activity.

Density Functional Theory (DFT): DFT calculations are instrumental in understanding the electronic properties of quinoline derivatives. rsc.orgnih.gov This method can be used to optimize the molecular geometry, calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and predict properties like chemical reactivity, kinetic stability, and the molecular electrostatic potential. researchgate.netnih.gov Time-Dependent DFT (TD-DFT) can further be used to predict electronic absorption and emission spectra, which is crucial for applications in materials science. proquest.com Applying DFT and TD-DFT to this compound can help elucidate its photophysical properties and reactivity.

Molecular Dynamics (MD) Simulations: MD simulations provide a way to study the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can be used to understand its interaction with biological targets such as proteins or DNA. nih.gov By simulating the compound within a biological environment, researchers can observe its binding modes, conformational changes, and the stability of the resulting complex, offering critical information for drug design. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. researchgate.netresearchgate.net By developing QSAR models for a series of quinoline derivatives, it is possible to predict the activity of new compounds like this compound. nih.gov This approach can identify key structural features responsible for a desired biological effect, guiding the design of more potent and selective analogues.

| Computational Method | Predicted Properties | Relevance to this compound Research | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic structure (HOMO/LUMO), reactivity, stability. | Understanding fundamental chemical properties and guiding synthetic modifications. | rsc.orgnih.govresearchgate.net |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra. | Predicting optical properties for applications as fluorescent probes or in materials. | proquest.com |

| Molecular Dynamics (MD) | Binding modes, conformational stability, protein-ligand interactions. | Elucidating mechanisms of biological action and designing targeted therapies. | mdpi.comnih.govnih.gov |

| QSAR | Predicted biological activity (e.g., anticancer, antimicrobial). | Prioritizing synthetic targets and designing analogues with improved therapeutic potential. | researchgate.netresearchgate.netnih.gov |

Identification of Novel Biological Targets and Therapeutic Pathways for this compound

The quinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural and synthetic compounds with a wide array of biological activities. acs.orgdoaj.orgorientjchem.org Derivatives have shown promise as anticancer, antimalarial, antimicrobial, anti-inflammatory, and antiviral agents. nih.govacs.orgnih.gov

Future research on this compound should focus on screening it against a diverse range of biological targets to uncover novel therapeutic applications. Given the known activities of related compounds, promising areas of investigation include:

Anticancer Pathways: Many quinoline derivatives exhibit anticancer activity by inhibiting topoisomerases, tyrosine kinases, or inducing apoptosis. nih.govmdpi.com Investigating the effect of this compound on these and other cancer-related pathways, such as cell migration and angiogenesis, could reveal new therapeutic strategies. nih.gov

Antimicrobial Targets: The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. nih.gov Quinolines have a history as effective antimalarial and antibacterial drugs. acs.orgmdpi.com Screening this compound against a panel of bacteria, fungi, and parasites could identify novel leads for infectious disease treatments. nih.gov

Neuroprotective Roles: Some quinoline derivatives are being explored for their neuroprotective properties. mdpi.comnih.gov Investigating the potential of this compound to modulate pathways involved in neurodegenerative diseases, such as oxidative stress or enzyme inhibition, could open up new avenues for treating conditions like Alzheimer's disease. mdpi.comnih.gov

Integration of this compound into Hybrid Materials and Nanotechnology

The unique photophysical and chelating properties of the quinoline core make it an attractive building block for advanced materials and nanotechnologies. nih.gov The amino and hydroxyl groups of this compound offer versatile points for modification and integration into larger systems.

Fluorescent Probes and Sensors: Quinoline derivatives are known for their fluorescent properties and have been used to create sensors for metal ions and other analytes. nih.gov The specific structure of this compound could be exploited to design novel fluorescent probes for bio-imaging or environmental sensing.

Nanoparticle Functionalization: Integrating this compound onto the surface of nanoparticles could create novel drug delivery systems. researchgate.net This approach could improve the solubility and pharmacokinetic properties of the compound, enabling targeted delivery to specific cells or tissues and potentially enhancing its therapeutic efficacy.

Organic Electronics and Dyes: The π-conjugated system of the quinoline ring suggests potential applications in organic electronics and as a component in functional dyes. proquest.com Further research could explore the electronic and optical properties of polymers or materials incorporating the this compound moiety.

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from synthesis planning to drug discovery. nih.govbohrium.com

Synthesis Prediction: AI models can predict the outcomes of chemical reactions and even suggest novel synthetic routes. researchgate.netcas.org Applying these tools to this compound could help chemists design more efficient and innovative synthetic pathways, overcoming challenges in traditional methods. cas.orgdigitellinc.com

Drug Discovery and Design: ML algorithms can rapidly screen virtual libraries of compounds to identify those with the highest probability of being active against a specific biological target. mdpi.comresearchgate.net These models can also predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize candidates for synthesis and testing. mdpi.com This approach can accelerate the process of discovering new therapeutic uses for this compound and its derivatives.

Predicting Functionalization Sites: ML models can predict the most reactive sites on a molecule for chemical modification. doaj.orgresearchgate.net For this compound, this could guide the regioselective synthesis of new analogues, facilitating the exploration of structure-activity relationships and the optimization of its properties for specific applications. researchgate.net

Conclusion

Synthesis of Key Academic Findings on Related Quinoline (B57606) Derivatives

Academic research on compounds structurally similar to 2-Amino-4-methylquinolin-7-ol, particularly those containing the quinoline core, reveals a strong focus on their potential in medicinal chemistry. For instance, derivatives of 7-amino-4-methylquinolin-2(1H)-one have been synthesized and investigated for their anticancer properties. icm.edu.plresearchgate.net These studies have demonstrated that modifications to the quinoline structure can lead to compounds with selective cytotoxicity against various cancer cell lines. icm.edu.plresearchgate.net The quinoline moiety is a recognized pharmacophore, and its derivatives are explored for a wide range of biological activities, including antimicrobial, anti-inflammatory, and as kinase inhibitors. nih.govnih.gov

Holistic Perspective on the Academic Significance and Versatility of Quinoline Compounds

The quinoline scaffold is of considerable academic significance due to its versatile chemical nature and broad spectrum of biological activities. nih.govnih.gov The fusion of a benzene (B151609) and pyridine (B92270) ring creates a privileged structure in drug discovery, allowing for diverse functionalization at multiple positions. This chemical tractability enables the synthesis of large libraries of derivatives for structure-activity relationship (SAR) studies. Research on various aminoquinolines and quinolinones highlights their potential as building blocks for developing novel therapeutic agents. nih.govpreprints.org The general academic consensus is that the quinoline nucleus is a valuable starting point for the design of molecules with specific biological targets.

Concluding Remarks on the Scientific Impact and Future Potential of Quinoline-based Research

The scientific impact of research into quinoline derivatives is substantial, with several quinoline-based drugs having been successfully commercialized. The future potential for new discoveries in this area remains high. While there is no specific research on this compound, its structural features—an amino group, a methyl group, and a hydroxyl group on the quinoline framework—suggest that it could be a candidate for investigations into biological activity.

Future research could focus on the synthesis of this compound and its derivatives, followed by screening for various biological activities, particularly in oncology and infectious diseases, given the established precedence of related compounds. researchgate.netnih.gov Elucidating the specific roles of the substituent groups at the 2, 4, and 7 positions would be a crucial step in understanding its potential as a pharmacologically active agent. Until such studies are undertaken, the scientific impact and potential of this compound remain purely speculative.

Q & A

Q. What are the optimized synthetic routes for 2-Amino-4-methylquinolin-7-ol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of quinoline derivatives often employs ring-closing metathesis (RCM) or palladium-catalyzed cross-coupling. For example, substituted quinolines can be synthesized via RCM using sodium hydroxide in methanol/water under reflux, achieving yields up to 80% under optimized conditions (50°C, 1 hour) . Alternatively, PdCl₂(PPh₃)₂ catalysis in DMF with K₂CO₃ enables Suzuki-Miyaura coupling for introducing aryl groups, with yields dependent on substituent electronic effects (e.g., electron-withdrawing groups reduce coupling efficiency) . Key parameters include solvent polarity (DMF enhances Pd stability), temperature (80–100°C for cross-coupling), and catalyst loading (1–5 mol%). Post-synthesis purification via column chromatography (ethyl acetate/hexane) or recrystallization (ethanol) is critical for isolating high-purity products .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming substitution patterns. For example, aromatic protons in quinoline derivatives appear as multiplets between δ 7.2–8.5 ppm, while methyl groups resonate as singlets near δ 2.4 ppm .

- HRMS : Validates molecular formula (e.g., [M+H]+ for C₁₀H₁₁N₂O: calculated 175.0866, observed 175.0869) .

- IR : Identifies functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹, C=N at ~1620 cm⁻¹) .

- HPLC-PDA : Assesses purity (>95% required for biological assays) using C18 columns and methanol/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., ambiguous NOESY correlations or unexpected HRMS adducts) require a multi-technique approach:

- X-ray crystallography : Provides definitive structural confirmation, as seen in analogues like 4-Amino-2-(4-chlorophenyl)quinoline .

- Isotopic labeling : Track unexpected side reactions (e.g., deuterated solvents to confirm exchangeable protons in NMR).